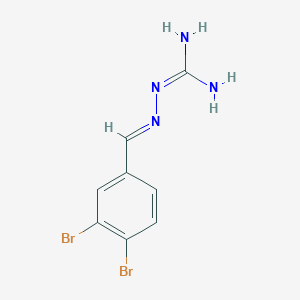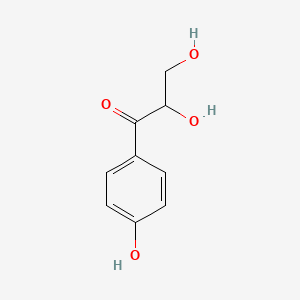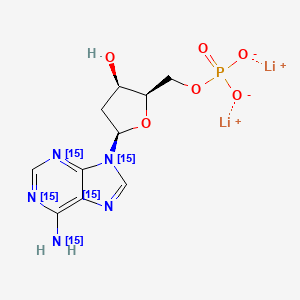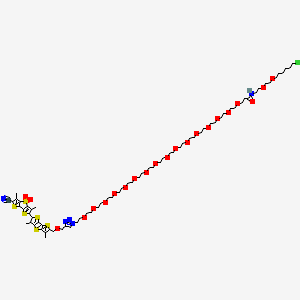
c-Myc inhibitor 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-Myc Inhibitor 13 is a small molecule that selectively inhibits the c-Myc protein, a transcription factor involved in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often dysregulated in various cancers, making it a significant target for cancer therapy . This compound has shown promise in preclinical studies for its ability to disrupt c-Myc function and inhibit tumor growth .
Métodos De Preparación
The preparation of c-Myc Inhibitor 13 involves several synthetic routes and reaction conditions. One common method includes the use of cycloalkyl and aryl groups to form the core structure of the inhibitor. The synthesis typically involves multiple steps, including condensation reactions, cyclization, and purification processes . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
c-Myc Inhibitor 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its activity.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
c-Myc Inhibitor 13 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the c-Myc protein’s role in various biochemical pathways.
Biology: The inhibitor helps in understanding the molecular mechanisms of c-Myc in cell proliferation and apoptosis.
Industry: The compound is used in the development of new cancer therapies and in drug discovery research.
Mecanismo De Acción
c-Myc Inhibitor 13 exerts its effects by binding to the c-Myc protein, preventing its dimerization with the Max protein. This inhibition disrupts the c-Myc/Max complex’s ability to bind to DNA and regulate gene expression. The inhibitor also promotes the degradation of the c-Myc protein, leading to reduced levels of c-Myc in cells . This mechanism effectively impedes the transcriptional activity of c-Myc, resulting in the inhibition of tumor growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
c-Myc Inhibitor 13 is unique compared to other c-Myc inhibitors due to its specific binding affinity and selectivity for the c-Myc protein. Similar compounds include:
Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc function by forming inactive heterodimers.
10058-F4: A small molecule that disrupts the c-Myc/Max interaction.
10074-G5: Another small molecule inhibitor that targets the c-Myc/Max dimerization.
These compounds share the common goal of inhibiting c-Myc activity but differ in their molecular structures and mechanisms of action. This compound stands out for its potent and selective inhibition of c-Myc, making it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C30H39N9O |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
3-(diethylamino)-N-[2-[4-[[1-(2-pyrrolidin-1-ylethyl)triazol-4-yl]methylamino]quinazolin-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C30H39N9O/c1-3-37(4-2)18-15-28(40)32-26-13-7-6-12-25(26)30-33-27-14-8-5-11-24(27)29(34-30)31-21-23-22-39(36-35-23)20-19-38-16-9-10-17-38/h5-8,11-14,22H,3-4,9-10,15-21H2,1-2H3,(H,32,40)(H,31,33,34) |
Clave InChI |
ZOBWXMOIQOQDNM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CN(N=N4)CCN5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12368988.png)

pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)



![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)



